1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole
Overview
Description
1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole is a heterocyclic compound with the molecular formula C20H16N2O3 and a molecular weight of 332.35 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which combines an indazole core with a benzyl group and a methoxycarbonyl-substituted furan ring .
Mechanism of Action
Target of Action
It is known that indazole derivatives, such as yc-1, have been explored for their interaction with various targets, including platelet-soluble guanylate cyclase, hypoxia-inducible factor-1 (hif-1), and nf-κb .
Mode of Action
Similar compounds like yc-1 have been shown to stimulate platelet-soluble guanylate cyclase and indirectly elevate platelet cgmp levels . They also inhibit hypoxia-inducible factor-1 (HIF-1) and NF-κB .
Biochemical Pathways
Related indazole derivatives have been shown to impact various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Result of Action
Related compounds like yc-1 have been shown to induce cell cycle arrest and inhibit tumor growth both in vitro and in vivo via the up-regulation of p21 cip1/wap1 expression .
Biochemical Analysis
Biochemical Properties
1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole has been found to interact with various biomolecules. For instance, it has been associated with the stimulation of platelet-soluble guanylate cyclase and the indirect elevation of platelet cGMP levels .
Cellular Effects
The compound has shown to have significant effects on various types of cells. For example, it has been reported to inhibit hypoxia-inducible factor-1 (HIF-1) and NF-κB .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It has been found to stimulate platelet-soluble guanylate cyclase, indirectly elevate platelet cGMP levels, and inhibit hypoxia-inducible factor-1 (HIF-1) and NF-κB .
Preparation Methods
The synthesis of 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions using benzyl halides.
Attachment of the Methoxycarbonyl-Substituted Furan Ring: This step involves the reaction of the indazole derivative with a furan ring substituted with a methoxycarbonyl group.
Chemical Reactions Analysis
1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole can be compared with other similar compounds, such as:
1-Benzyl-3-(5-hydroxymethyl-2-furyl)indazole: This compound has a hydroxymethyl group instead of a methoxycarbonyl group, which may result in different chemical and biological properties.
1-Benzyl-3-(5-formyl-2-furyl)indazole:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 5-(1-benzylindazol-3-yl)furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-24-20(23)18-12-11-17(25-18)19-15-9-5-6-10-16(15)22(21-19)13-14-7-3-2-4-8-14/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJADKHFBAHDMDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=NN(C3=CC=CC=C32)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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